molecular formula C25H29FN2O2 B11150505 2'-Butyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Butyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11150505
M. Wt: 408.5 g/mol
InChI Key: AXOHEYCOBNFKRL-UHFFFAOYSA-N
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Description

2’-Butyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Butyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’-Butyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2’-Butyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-3-methylbutanamide: A structurally similar compound with a different core structure.

    2’-Butyl-N-[(2-chlorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: A compound with a similar spirocyclic core but a different halogen substituent.

Uniqueness

2’-Butyl-N-[(2-fluorophenyl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29FN2O2

Molecular Weight

408.5 g/mol

IUPAC Name

2-butyl-N-[(2-fluorophenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H29FN2O2/c1-2-3-16-28-24(30)20-12-6-5-11-19(20)22(25(28)14-8-9-15-25)23(29)27-17-18-10-4-7-13-21(18)26/h4-7,10-13,22H,2-3,8-9,14-17H2,1H3,(H,27,29)

InChI Key

AXOHEYCOBNFKRL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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